4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol
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Overview
Description
4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol is a Schiff base compound, characterized by the presence of a pyridine ring and a benzene ring connected through an imine group. Schiff bases are known for their wide range of applications in various fields of science due to their unique chemical properties.
Preparation Methods
The synthesis of 4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding amine.
Scientific Research Applications
4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals .
Comparison with Similar Compounds
4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol is similar to other Schiff bases such as:
- 4-[(E)-pyridin-3-yliminomethyl]benzene-1,3-diol
- 4-[(E)-pyridin-4-yliminomethyl]benzene-1,3-diol These compounds share similar structural features but differ in the position of the pyridine ring. The unique position of the pyridine ring in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-10-5-4-9(11(16)7-10)8-14-12-3-1-2-6-13-12/h1-8,15-16H/b14-8+ |
InChI Key |
NKIQLBVTHNEKLY-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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